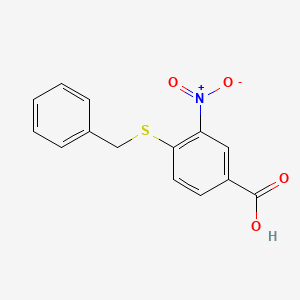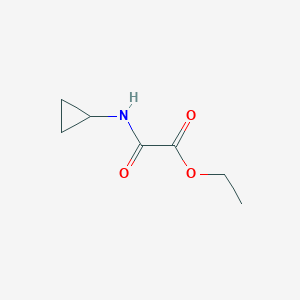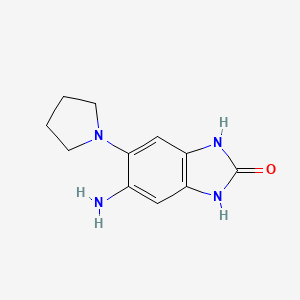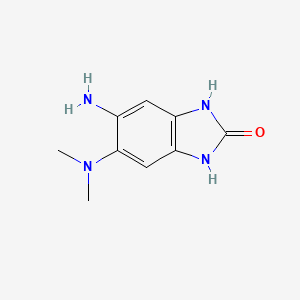![molecular formula C14H10O3S2 B1517219 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 1039891-26-3](/img/structure/B1517219.png)
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Übersicht
Beschreibung
“3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1039891-26-3 . It has a molecular weight of 290.36 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C14H10O3S2 . The InChI Code is 1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.36 . It is typically stored at room temperature and is usually available in powder form .Wissenschaftliche Forschungsanwendungen
Material Science Applications
A study by Walker et al. (2011) explored the solubilities of organic semiconductors in a series of solvents, leading to the development of new solvents for molecular bulk heterojunction systems, which could potentially include similar compounds to the one . This work underpins the relevance of such compounds in optimizing the performance of organic photovoltaic devices (Walker et al., 2011).
Medicinal Chemistry and Drug Discovery
Carcanague et al. (2002) expanded on a scaffold similar to "3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid" to create potent and selective anti-Helicobacter pylori agents. This highlights the compound's relevance in developing new therapies for bacterial infections (Carcanague et al., 2002).
Suh et al. (2010) synthesized a series of 3-substituted-benzofuran-2-carboxylic esters, including compounds with structural similarities, demonstrating significant ischemic cell death inhibitory potency in biological models. This indicates the potential application of such compounds in therapeutic strategies for ischemic conditions (Suh et al., 2010).
Synthetic Methodology
Ueyama et al. (2011) reported on the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids, including thiophene-2-carboxylic acids, via regioselective C-H bond cleavage, showcasing the compound's utility in developing novel synthetic routes for vinylation reactions (Ueyama et al., 2011).
Eigenschaften
IUPAC Name |
3-(thiophen-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCFVWCCVDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)








